Ethyl 2-amino-5-hydroxynicotinate
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Overview
Description
Ethyl 2-amino-5-hydroxynicotinate: is an organic compound with the molecular formula C8H10N2O3 . It is a derivative of nicotinic acid and features both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 2-amino-5-hydroxynicotinate typically begins with nicotinic acid derivatives.
Reaction Steps: One common method involves the esterification of nicotinic acid to form ethyl nicotinate, followed by nitration and subsequent reduction to introduce the amino group.
Reaction Conditions: These reactions often require specific catalysts, controlled temperatures, and pH conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product’s quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Substituted nicotinates.
Scientific Research Applications
Chemistry: Ethyl 2-amino-5-hydroxynicotinate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
- Ethyl 5-amino-2-hydroxynicotinate
- Methyl 5-bromo-2-hydroxynicotinate
- 2-amino-5-arylazonicotinate
Comparison: Ethyl 2-amino-5-hydroxynicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Compared to ethyl 5-amino-2-hydroxynicotinate, the position of the amino and hydroxyl groups in this compound allows for different reactivity and interaction with biological targets .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3,(H2,9,10) |
InChI Key |
JOPQDSLGLOMWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)N |
Origin of Product |
United States |
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